molecular formula C15H10BrN B3052036 1-(2-Bromophenyl)isoquinoline CAS No. 380427-61-2

1-(2-Bromophenyl)isoquinoline

Cat. No. B3052036
M. Wt: 284.15 g/mol
InChI Key: SJBAPHJRDIIHMB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN . It has an average mass of 284.151 Da and a mono-isotopic mass of 282.999664 Da .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromophenyl)isoquinoline is characterized by a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromophenyl)isoquinoline are not available, isoquinolines can undergo various reactions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN can efficiently produce densely functionalized isoquinolines .


Physical And Chemical Properties Analysis

1-(2-Bromophenyl)isoquinoline has a molecular weight of 284.15 . It has a boiling point of 380.8±22.0℃ at 760 mmHg . The compound should be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

1-(2-Bromophenyl)isoquinoline has been utilized in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material science. For instance, it played a role in the total syntheses of Telisatin A, Telisatin B, and Lettowianthine, where 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione derivatives were obtained through a specific treatment involving oxalyl chloride and triethylamine. These derivatives were then used in radical cyclisation to yield the final products (Nimgirawath & Udomputtimekakul, 2009).

Development of Isoquinoline Derivatives

Research has also focused on the development of various isoquinoline derivatives using 1-(2-Bromophenyl)isoquinoline as a starting material. An example of this is the synthesis of pyrazolo[5,1-a]isoquinolines, achieved through palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by 6-endo intramolecular alkyne hydroamination (Fan et al., 2015).

Formation of Tetracyclic Isoquinoline Derivatives

The formation of tetracyclic isoquinoline derivatives using 1-(2-Bromophenyl)isoquinoline has been reported. This was achieved by treating specific oxazolidinone derivatives with LDA in THF, which initiated a domino rearrangement sequence leading to the assembly of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative (Roydhouse & Walton, 2007).

Synthesis of Indoles and Other Heterocycles

Additionally, 1-(2-Bromophenyl)isoquinoline has been used in the synthesis of various indoles and other heterocycles. This includes the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and K2CO3 in DMSO (Kobayashi et al., 2015).

Safety And Hazards

While specific safety data for 1-(2-Bromophenyl)isoquinoline is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

1-(2-bromophenyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBAPHJRDIIHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464857
Record name 1-(2-bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)isoquinoline

CAS RN

380427-61-2
Record name 1-(2-bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.6 g (100 mmol) of 1-(2-bromophenyl)-3,4-dihydroisoquinoline, 86.9 g (1 mol) of manganese dioxide and 200 ml of 1,2-dichlorobenzene was stirred at 180° C. for 5 h. After cooling, the mixture was diluted with 500 ml of toluene and filtered through silica gel. After the solvent had been removed, the product was obtained as a yellow oil. The yield at a purity of approx. 99.0% was 26.0 g (91 mmol), 91.4% of theory.
Name
1-(2-bromophenyl)-3,4-dihydroisoquinoline
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
86.9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HA Bronstein, CE Finlayson, KR Kirov, RH Friend… - …, 2008 - ACS Publications
A series of heteroleptic cyclometalated Ir(III) complexes with the general structure [Ir(piq-X) 2 (acac)] (where piq = 1-phenylisoquinolato, X = bromine, 9,9-dioctyl-2-fluorenyl, poly(9,9-…
Number of citations: 44 pubs.acs.org
JC Babón, PLT Boudreault, MA Esteruelas… - Inorganic …, 2023 - ACS Publications
Two complementary procedures are presented to prepare cis-pyridyl-iridium(III) emitters of the class [3b+3b+3b′] with two orthometalated ligands of the 2-phenylpyridine type (3b) and …
Number of citations: 2 pubs.acs.org
SJM Rowbottom - 2008 - search.proquest.com
A highly convergent and efficient fragment coupling strategy was implemented to assemble a variety of readily available triazine, amine and diamine molecular building blocks, to …
Number of citations: 2 search.proquest.com
L Stevenson, SL Pimlott, A Sutherland - Tetrahedron Letters, 2007 - Elsevier
A new synthesis of the peripheral benzodiazepine receptor ligand, PK11195 has been developed in only six-steps using a Heck-type reaction and a Suzuki coupling to effect the key …
Number of citations: 21 www.sciencedirect.com
SL Pimlott, L Stevenson, DJ Wyper… - Nuclear medicine and …, 2008 - Elsevier
INTRODUCTION: [ 123 I]I-PK11195 is a high-affinity single photon emission computed tomography radiotracer for peripheral benzodiazepine receptors that has previously been used to …
Number of citations: 19 www.sciencedirect.com
CA Chirality - 2008 - University of Manchester
Number of citations: 0

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